Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano-
Description
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- (hereafter referred to by its full IUPAC name) is a synthetic acetamide derivative featuring a thiazole ring substituted with a 3-chlorophenylmethyl group at the 5-position and a cyano group at the 2-position of the acetamide moiety. The compound’s distinct substituents—a chlorophenyl group and cyano moiety—suggest unique physicochemical and biological properties compared to other thiazolyl acetamides documented in the literature .
Properties
CAS No. |
327062-17-9 |
|---|---|
Molecular Formula |
C13H10ClN3OS |
Molecular Weight |
291.76 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyanoacetamide |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-3-1-2-9(6-10)7-11-8-16-13(19-11)17-12(18)4-5-15/h1-3,6,8H,4,7H2,(H,16,17,18) |
InChI Key |
BNINHSVOIVKBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and cyano groups. One common method involves the reaction of 2-aminothiazole with 3-chlorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with cyanoacetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[(3-chlorophenyl)methyl]-2-thiazolyl]-2-cyano- involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Key Structural Differences :
- The target compound replaces the nitro-furyl group with a 3-chlorophenylmethyl substituent. Nitro groups are strongly associated with DNA damage and carcinogenicity, while chlorine may alter metabolic stability or receptor binding .
Chloroacetamide Herbicides
lists agrochemical analogs such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide). These compounds share the chloroacetamide backbone but feature alkyl or alkoxy substituents instead of thiazolyl or cyano groups.
Functional Comparisons :
- Mode of Action: Chloroacetamide herbicides inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s thiazolyl and cyano groups may confer different biological activities, possibly targeting enzymes or receptors in non-plant systems .
- Toxicity Profile: Alachlor is classified as a probable human carcinogen, whereas the carcinogenicity of the target compound remains unstudied. Its cyano group might mitigate toxicity compared to nitro analogs but could introduce novel metabolic pathways .
Cyano-Substituted Acetamides
- 2-Cyano-N-[(methylamino)carbonyl]acetamide: This structurally simpler analog (C₅H₇N₃O₂) lacks the thiazolyl and chlorophenyl groups.
- Acetamide, N-[5-(methylamino)-2-thiazolyl]: Shares the thiazolyl-acetamide core but substitutes the 3-chlorophenylmethyl group with a methylamino moiety. Its molecular mass (171.22 g/mol) is lower than the target compound’s, implying differences in solubility or bioavailability .
Data Tables
Table 2: Physicochemical Properties
*Estimated based on structural similarity.
Research Findings and Implications
- The target compound’s lack of nitro groups may reduce this risk but requires empirical validation.
- Metabolic Stability: Chlorine and cyano substituents could enhance metabolic resistance compared to nitro analogs, altering excretion pathways or half-life .
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